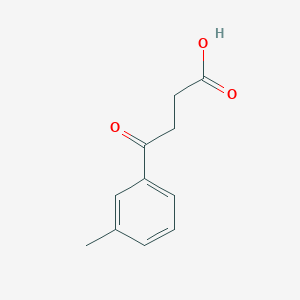

4-(3-Methylphenyl)-4-oxobutyric acid

Beschreibung

Contextualization within Aromatic Keto Acids Research

Aromatic keto acids are a significant class of compounds in organic chemistry, characterized by an aromatic ring, a keto group, and a carboxylic acid moiety. Their importance stems from their utility as precursors in the synthesis of a wide array of organic molecules. The specific arrangement of the functional groups in γ-keto acids like 4-(3-Methylphenyl)-4-oxobutyric acid allows for a range of chemical transformations.

Research in this area often focuses on leveraging the dual reactivity of these molecules. The ketone can undergo reactions such as reduction, amination, or condensation, while the carboxylic acid can be converted into esters, amides, or acid chlorides. The study of 4-aryl-4-oxobutanoic acids is an active field, with investigations into their synthesis, reactivity, and application as intermediates for pharmaceuticals and other fine chemicals. arabjchem.org The substitution pattern on the aryl ring, such as the placement of a methyl group at the meta position, influences the electronic properties and reactivity of the molecule, which is a key aspect of ongoing research into this class of compounds. shd-pub.org.rs

Significance as a Foundational Chemical Scaffold

The structure of this compound makes it an ideal foundational scaffold for synthetic chemistry. The presence of two distinct electrophilic centers—the carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid—allows for selective and sequential reactions to build molecular complexity.

This bifunctionality is particularly valuable in the synthesis of heterocyclic compounds. For example, 4-aryl-4-oxobutanoic acids can react with binucleophiles, such as terminal aliphatic N,N-diamines. arabjchem.org This type of reaction proceeds through the formation of an initial salt, followed by dehydration steps that first yield an amide and ultimately lead to the formation of bicyclic nitrogen-containing heterocycles like pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org This capability highlights the role of this compound and its analogs as key starting materials for constructing complex ring systems that are often found in biologically active molecules. arabjchem.org

Historical Development of Related Synthetic Pathways

The primary and most historically significant method for the synthesis of aromatic keto acids is the Friedel-Crafts acylation. wikipedia.orghandwiki.org This reaction, first reported by Charles Friedel and James Mason Crafts in 1877, has become a fundamental tool in organic synthesis for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.com

The reaction typically involves the treatment of an aromatic compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride. sigmaaldrich.com In the synthesis of methylphenyl-4-oxobutanoic acids, the common precursors are toluene (B28343) and succinic anhydride. wikipedia.orghandwiki.org The Lewis acid activates the succinic anhydride, generating an acylium ion electrophile which then attacks the electron-rich toluene ring in an electrophilic aromatic substitution reaction. stackexchange.com

A critical aspect of this synthesis is regioselectivity. The methyl group of toluene is an ortho-, para-directing group, meaning it activates these positions toward electrophilic attack. sci-hub.selibretexts.org Consequently, the Friedel-Crafts acylation of toluene with succinic anhydride yields predominantly the para-substituted product, 4-(4-Methylphenyl)-4-oxobutyric acid, with a smaller amount of the ortho isomer, 4-(2-Methylphenyl)-4-oxobutyric acid. sci-hub.selibretexts.org The formation of the meta isomer, this compound, is significantly less favored under standard Friedel-Crafts conditions. Therefore, the efficient synthesis of the pure 3-methylphenyl isomer requires specialized synthetic strategies or purification from isomeric mixtures.

| Reactant 1 | Reactant 2 | Catalyst | Primary Products |

|---|---|---|---|

| Toluene | Succinic Anhydride | Aluminum Chloride (AlCl3) | 4-(4-Methylphenyl)-4-oxobutyric acid (major), 4-(2-Methylphenyl)-4-oxobutyric acid (minor) |

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(3-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHPMZMVALJALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374984 | |

| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59618-44-9 | |

| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59618-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 3 Methylphenyl 4 Oxobutyric Acid

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. It involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. The direct synthesis of 4-(3-methylphenyl)-4-oxobutyric acid via this method would involve the acylation of toluene (B28343) with succinic anhydride. However, the regiochemical outcome of this reaction is a critical consideration.

Optimization of Catalyst Systems in Friedel-Crafts Acylation

The choice of catalyst in a Friedel-Crafts acylation is pivotal to the reaction's success, influencing both reaction rate and, in some cases, selectivity. A range of Lewis acids can be employed to catalyze this transformation, with their relative activities generally correlating with their strength.

| Catalyst | Relative Activity |

| AlCl₃ | Very High |

| SbCl₅ | High |

| FeCl₃ | Moderate |

| SnCl₄ | Moderate |

| BF₃ | Low |

| ZnCl₂ | Low |

This table provides a general comparison of the relative activity of common Lewis acid catalysts in Friedel-Crafts acylation.

For the acylation of toluene with succinic anhydride, aluminum chloride (AlCl₃) is a frequently used and highly effective catalyst due to its strong Lewis acidity, which efficiently generates the acylium ion electrophile from the succinic anhydride. nih.govwikipedia.orghandwiki.org Typically, a stoichiometric amount of the catalyst is required because both the starting anhydride and the resulting keto-acid product can form complexes with the Lewis acid. researchgate.net While other catalysts like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used, they generally result in lower reaction rates. libretexts.org The optimization of the catalyst system often involves balancing reactivity with cost and ease of handling.

Solvent Effects on Friedel-Crafts Acylation Yield and Regioselectivity

The solvent plays a crucial role in Friedel-Crafts acylation, affecting the solubility of reactants and intermediates, the activity of the catalyst, and potentially the product distribution. Solvents for this reaction are typically non-polar and aprotic, as protic solvents would react with the Lewis acid catalyst.

| Solvent | Polarity | Typical Use |

| Carbon Disulfide (CS₂) | Non-polar | Classic, good for minimizing side reactions |

| Nitrobenzene (B124822) (C₆H₅NO₂) | Polar | Can increase solubility, but may deactivate catalyst |

| Dichloromethane (CH₂Cl₂) | Polar aprotic | Good solvent for reactants, relatively inert |

| 1,2-Dichloroethane | Polar aprotic | Higher boiling point than dichloromethane |

This table illustrates the properties of common solvents used in Friedel-Crafts acylation.

In the context of acylating toluene, the choice of solvent can influence the isomer distribution, although this effect is often secondary to the inherent directing effect of the substrate's substituent. Non-polar solvents like carbon disulfide are often used to achieve clean reactions. More polar solvents like nitrobenzene can sometimes alter the regioselectivity by affecting the stability of the intermediate sigma complexes, but they can also form complexes with the Lewis acid catalyst, thereby reducing its activity.

Regioselectivity in Substituted Benzene (B151609) Acylation

The foremost challenge in synthesizing this compound via direct Friedel-Crafts acylation of toluene is controlling the regioselectivity. The methyl group of toluene is an activating, ortho-, para-directing group. This means that electrophilic attack is electronically favored at the positions ortho (2- and 6-) and para (4-) to the methyl group. google.com

Consequently, the reaction of toluene with succinic anhydride overwhelmingly yields the para-isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, with a smaller amount of the ortho-isomer. google.comwikipedia.org The formation of the desired meta-isomer, this compound, is significantly disfavored and occurs in negligible amounts under standard Friedel-Crafts conditions. While in some Friedel-Crafts alkylations, higher temperatures can favor the thermodynamically more stable meta-product, this is not a reliable or efficient strategy for acylation. google.comwikipedia.org Therefore, direct acylation of toluene is not a viable synthetic route for the selective production of this compound.

Multi-Step Synthesis Approaches

Given the regioselectivity limitations of direct Friedel-Crafts acylation on toluene, multi-step synthetic pathways are required for the unambiguous synthesis of this compound. These approaches typically start with a precursor that already possesses the desired meta-substitution pattern.

Convergent and Divergent Synthetic Routes

For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a reactive derivative of 3-methylbenzoic acid, such as 3-methylbenzoyl chloride. This can be achieved by reacting m-toluic acid with thionyl chloride (SOCl₂). chemicalbook.com

Fragment B Synthesis: Preparation of a suitable three-carbon nucleophile.

Coupling: The two fragments are then coupled to form the carbon skeleton of the final product.

A divergent synthesis , in contrast, starts from a common intermediate which is then elaborated into a variety of different target molecules. While less directly applicable to the synthesis of a single target like this compound, a divergent approach could be envisioned where a meta-substituted intermediate is used to create a library of related compounds.

A plausible multi-step, convergent synthesis of the target compound could be achieved via a Stille coupling reaction. The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile. libretexts.orgwikipedia.orgthermofisher.comopenochem.org This reaction is known for its tolerance of a wide range of functional groups. thermofisher.comopenochem.org The synthesis could proceed as follows:

Preparation of 3-methylbenzoyl chloride: m-Toluic acid is reacted with thionyl chloride to produce 3-methylbenzoyl chloride. chemicalbook.com

Stille Coupling: The 3-methylbenzoyl chloride is then coupled with a suitable organostannane, such as tributyl(3-ethoxy-3-oxoprop-1-en-2-yl)stannane, in the presence of a palladium catalyst.

Hydrolysis and Reduction: The resulting unsaturated ester would then be hydrolyzed and the double bond reduced to yield this compound.

Protection and Deprotection Strategies in Target-Oriented Synthesis

In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This "blocking" is achieved through the use of protecting groups. slideshare.netnih.gov

A key consideration in the synthesis of this compound is the reactivity of the carboxylic acid group. For instance, if a Grignard-based approach were used to form the carbon-carbon bond, the acidic proton of the carboxylic acid would need to be protected.

A common strategy for protecting carboxylic acids is to convert them into esters, such as methyl or ethyl esters. slideshare.netlibretexts.orgsynarchive.comslideshare.netchegg.com

Protection (Esterification): A carboxylic acid can be converted to its methyl ester by reaction with methanol (B129727) in the presence of an acid catalyst (Fischer esterification) or by using a milder reagent like diazomethane (B1218177).

Deprotection (Hydrolysis): The methyl ester can be readily cleaved to regenerate the carboxylic acid. This is typically achieved by saponification, which involves heating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification. researchgate.netlibretexts.orgsynarchive.com

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Methyl Ester | CH₃OH, H⁺ or CH₂N₂ | NaOH or KOH, H₂O/MeOH, then H₃O⁺ |

| Benzyl (B1604629) Ester | BnOH, H⁺ | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyl Ester | Isobutylene, H⁺ | Mild acid (e.g., TFA) |

| Silyl (B83357) Ester | R₃SiCl, Base | Fluoride ion (e.g., TBAF) or mild acid |

This table summarizes common protecting groups for carboxylic acids and their respective protection and deprotection conditions. slideshare.netlibretexts.org

By employing these protection and deprotection strategies within a convergent synthetic framework, this compound can be synthesized with high purity and in good yield, overcoming the regiochemical limitations of direct Friedel-Crafts acylation.

Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have paved the way for more efficient and selective methods for the preparation of arylketo-acids like this compound. These techniques aim to overcome the limitations of classical methods, offering improvements in yield, purity, and environmental impact.

Catalytic Synthesis Innovations

The primary route for the synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride. wikipedia.org In the case of this compound, the aromatic substrate is toluene. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a conventional choice. wikipedia.org

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. sigmaaldrich.com The Lewis acid catalyst activates the succinic anhydride, generating an acylium ion electrophile. This electrophile then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-directing group, meaning that the incoming acyl group will preferentially add to the positions ortho (2- and 6-) and para (4-) to the methyl group. libretexts.org Consequently, the primary product of this reaction is 4-(4-Methylphenyl)-4-oxobutanoic acid, with the desired 4-(3-Methylphenyl)-4-oxobutanoic acid being a minor isomer. libretexts.org

Innovations in this area are focused on developing catalytic systems that can improve the regioselectivity of the reaction to favor the meta-substituted product. While specific catalysts for the selective synthesis of the 3-methylphenyl isomer are not extensively documented in publicly available literature, research into shape-selective zeolites and other solid acid catalysts offers a promising avenue. These catalysts can provide steric hindrance that disfavors the formation of the bulkier ortho- and para-isomers, potentially increasing the yield of the meta-isomer.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Toluene with Succinic Anhydride (Illustrative)

| Catalyst | Typical Solvent | Temperature (°C) | Predominant Isomer | Potential for meta-isomer |

| AlCl₃ | Dichloromethane, Nitrobenzene | 0 - 80 | 4-(4-Methylphenyl)-4-oxobutanoic acid | Low |

| Zeolites (e.g., H-BEA) | Toluene (as solvent and reactant) | 100 - 150 | 4-(4-Methylphenyl)-4-oxobutanoic acid | Moderate (shape-selectivity) |

| Ionic Liquids | Toluene (as solvent and reactant) | Room Temperature - 80 | 4-(4-Methylphenyl)-4-oxobutanoic acid | Variable |

This table is illustrative and based on general principles of Friedel-Crafts reactions, as specific data for the synthesis of this compound is limited.

Stereoselective Synthesis Methodologies for Chiral Derivatives

The ketone functional group in this compound allows for the creation of a chiral center upon reduction to a secondary alcohol, forming 4-hydroxy-4-(3-methylphenyl)butyric acid. The synthesis of specific stereoisomers (enantiomers or diastereomers) of this and other derivatives requires stereoselective methods.

For instance, chiral ruthenium and rhodium phosphine (B1218219) complexes have demonstrated high enantioselectivity in the hydrogenation of various keto-acids. The choice of catalyst, ligand, and reaction conditions (pressure, temperature, solvent) is crucial for achieving high enantiomeric excess (ee).

Another approach is the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. In the context of this compound, a chiral auxiliary could be attached to the carboxylic acid group. Subsequent reduction of the ketone would then be directed by the stereochemistry of the auxiliary, leading to the formation of a specific diastereomer. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

Table 2: Potential Stereoselective Methodologies for Chiral Derivatives of this compound

| Methodology | Description | Key Reagents/Catalysts | Expected Outcome |

| Asymmetric Hydrogenation | Direct reduction of the ketone using a chiral catalyst. | Chiral Ru- or Rh-phosphine complexes | Enantiomerically enriched 4-hydroxy-4-(3-methylphenyl)butyric acid |

| Chiral Auxiliary Directed Reduction | Attachment of a chiral auxiliary to the carboxylic acid, followed by diastereoselective reduction of the ketone. | Evans auxiliaries, Oppolzer's sultams | Diastereomerically enriched intermediate, leading to enantiomerically enriched product after auxiliary removal |

This table presents potential methodologies based on established principles of asymmetric synthesis, as direct applications to this compound are not widely reported.

Chemical Reactivity and Mechanistic Investigations of 4 3 Methylphenyl 4 Oxobutyric Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in 4-(3-methylphenyl)-4-oxobutyric acid is a primary site for various chemical reactions, including esterification, decarboxylation, and amidation.

Esterification Kinetics and Mechanism

The reaction is typically reversible and its rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. An excess of the alcohol is often used to drive the equilibrium towards the formation of the ester. The general mechanism proceeds through the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

| Reaction Parameter | Effect on Esterification |

| Temperature | Increased temperature generally increases the reaction rate, but can also favor the reverse hydrolysis reaction. |

| Acid Catalyst | Increases the rate of both the forward esterification and reverse hydrolysis reactions by activating the carbonyl group. |

| Alcohol Concentration | An excess of alcohol shifts the equilibrium towards the product side, increasing the ester yield. |

Decarboxylation Pathways and Conditions

Decarboxylation is the removal of a carboxyl group as carbon dioxide. For simple carboxylic acids, this reaction typically requires harsh conditions. However, the presence of a carbonyl group at the γ-position in this compound does not facilitate decarboxylation in the same way as a β-keto group would. γ-Keto acids are generally more stable to decarboxylation than their β-keto counterparts.

Decarboxylation of γ-keto acids, when it does occur, often proceeds through different mechanisms and may require specific reagents or conditions, such as strong acids or high temperatures. In some cases, intramolecular cyclization to form a lactone can be a competing reaction. The specific conditions and pathways for the decarboxylation of this compound are not well-documented, suggesting it is a less common transformation for this class of compounds under typical laboratory conditions.

Amidation Reactions and Amide Bond Formation

The carboxylic acid functional group of this compound can react with amines to form amides. A study on the reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines has shed light on the mechanistic pathway of this transformation . The reaction is not a simple one-step condensation but proceeds through a series of equilibria.

The initial step involves an acid-base reaction between the carboxylic acid and the amine to form a salt. Subsequent heating of this salt leads to dehydration, resulting in the formation of the corresponding amide. The study demonstrated that by varying the reaction conditions, it was possible to isolate the intermediate salts and amides, confirming this stepwise mechanism .

Salt Formation: An acid-base reaction between this compound and the amine to form an ammonium carboxylate salt.

Dehydration: Upon heating, the salt undergoes dehydration to form the amide. This step is typically the rate-limiting step and requires elevated temperatures to drive off the water molecule.

| Reactant | Intermediate | Product |

| This compound + Diamine | Diammonium di(4-oxo-4-(3-methylphenyl)butanoate) salt | N,N'-alkylenebis(4-oxo-4-(3-methylphenyl)butanamide) |

Ketone Functional Group Transformations

The ketone group in this compound offers another site for chemical modification, primarily through reduction and nucleophilic addition reactions.

Reduction Mechanisms and Reagents for Ketone Conversion

The carbonyl group of the ketone can be reduced to a methylene (B1212753) group (-CH2-) or a secondary alcohol (-CH(OH)-), depending on the reagents and reaction conditions employed.

Reduction to a Methylene Group: Two classical methods for the complete reduction of a ketone to an alkane are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. The reaction is particularly effective for aryl-alkyl ketones. The exact mechanism is complex and thought to occur on the surface of the zinc, but it is known to proceed under strongly acidic conditions.

Wolff-Kishner Reduction: This reduction is carried out under basic conditions, using hydrazine (B178648) (N2H4) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene glycol. The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the alkane.

| Reduction Method | Reagents | Conditions | Product |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic | 4-(3-Methylphenyl)butanoic acid |

| Wolff-Kishner Reduction | N2H4, KOH, ethylene glycol | Basic, high temperature | 4-(3-Methylphenyl)butanoic acid |

Reduction to a Secondary Alcohol: The ketone can be selectively reduced to a secondary alcohol using various hydride reagents. Common reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will not typically reduce the carboxylic acid group.

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon of the ketone carbonyl is susceptible to attack by nucleophiles. A common class of nucleophiles used in this context are organometallic reagents, such as Grignard reagents (RMgX).

The reaction of this compound with a Grignard reagent is complex because the Grignard reagent is a strong base in addition to being a strong nucleophile. It will first react with the acidic proton of the carboxylic acid in an acid-base reaction. Therefore, at least two equivalents of the Grignard reagent are required to achieve nucleophilic addition to the ketone.

The mechanistic steps are as follows:

Acid-Base Reaction: The first equivalent of the Grignard reagent deprotonates the carboxylic acid to form a carboxylate salt and an alkane.

Nucleophilic Addition: The second equivalent of the Grignard reagent acts as a nucleophile and attacks the carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate.

Protonation: A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol and also re-protonates the carboxylate to regenerate the carboxylic acid.

| Reagent | Number of Equivalents | Intermediate | Final Product |

| Grignard Reagent (RMgX) | At least 2 | Magnesium carboxylate and magnesium alkoxide | 4-hydroxy-4-(3-methylphenyl)-4-R-butanoic acid |

Enolization and Enolate Reactivity Studies

The structure of this compound features a ketone and a carboxylic acid. The methylene group alpha to the ketone (C3) and the methylene group beta to the ketone (C2) are of interest for enolization. The protons on the carbon alpha to the carbonyl group (the C3 protons) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate in many organic reactions.

The formation of an enolate from this compound can be directed to yield either the kinetic or the thermodynamic enolate, depending on the reaction conditions. Deprotonation at the less substituted α-carbon (C3) is sterically favored and occurs faster, leading to the kinetic enolate. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically favors the formation of the kinetic enolate. Conversely, the thermodynamic enolate, which is the more stable enolate, would be formed under conditions that allow for equilibrium, such as using a weaker base or higher temperatures. For this compound, there is only one enolizable position with protons alpha to the ketone, so the distinction between kinetic and thermodynamic enolates is not one of regioselectivity but rather of the E/Z geometry of the resulting enolate.

The enolate of this compound is a potent nucleophile. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. organic-chemistry.org This dual reactivity allows it to react with electrophiles at either the carbon or the oxygen atom. Generally, reactions with most electrophiles occur at the carbon, leading to C-alkylation or C-acylation, which are synthetically useful for forming new carbon-carbon bonds.

One potential reaction involving the enolate is its reaction with electrophiles such as alkyl halides. This would result in the formation of a new C-C bond at the C3 position. The choice of the base, solvent, and temperature is crucial in controlling the outcome of such reactions to avoid side reactions like O-alkylation.

Aromatic Ring Functionalization

The aromatic ring of this compound contains two substituents: a methyl group at the 3-position and a 4-oxobutyric acid group at the 1-position. The reactivity and regioselectivity of electrophilic aromatic substitution on this ring are governed by the electronic effects of these two groups.

The methyl group is an activating group and an ortho, para-director. This is due to its electron-donating inductive effect and hyperconjugation. Therefore, it directs incoming electrophiles to the positions ortho (C2 and C4) and para (C6) to itself.

The 4-oxobutyric acid substituent, which contains a ketone and a carboxylic acid, is a deactivating group and a meta-director. The carbonyl group of the ketone is strongly electron-withdrawing due to both induction and resonance, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the positions meta (C3 and C5) to the point of attachment.

In this compound, the two substituents are in a meta relationship to each other. The directing effects of the two groups must be considered together to predict the outcome of an electrophilic aromatic substitution reaction.

The methyl group at C3 directs to C2, C4, and C6.

The acyl group at C1 directs to C3 and C5.

The positions activated by the methyl group are C2, C4, and C6. The positions deactivated to a lesser extent by the acyl group are C3 and C5. The directing effects of the two groups are therefore cooperative towards substitution at position 5 and conflicting at other positions. The most likely positions for electrophilic attack would be C5, which is meta to the deactivating acyl group and ortho to the activating methyl group. Position C2 is ortho to both groups, which could lead to steric hindrance. Position C4 is ortho to the methyl group but para to the acyl group, and position 6 is para to the methyl group and meta to the acyl group. Given that the methyl group is activating and the acyl group is deactivating, the positions ortho and para to the methyl group will be the most reactive. Therefore, the primary sites for electrophilic aromatic substitution are predicted to be C5 and C6, and to a lesser extent C2.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In this compound, the carboxylic acid and the ketone functionalities can potentially act as DMGs. The carboxylic acid would first be deprotonated by the strong base (e.g., n-butyllithium) to form a lithium carboxylate. This carboxylate can then direct the lithiation to the ortho positions (C2 and C6). The ketone carbonyl can also coordinate with the lithium reagent, potentially directing metalation to the ortho positions.

The hierarchy of directing metalation groups has been established through competition experiments. Carboxylate groups are known to be effective DMGs. The methyl group is not considered a DMG. Therefore, the lithiation would be directed by the 4-oxobutyric acid substituent. The primary sites for deprotonation would be the positions ortho to the acyl group, which are C2 and C6.

Competition between the two potential ortho positions (C2 and C6) would depend on the steric and electronic environment. The C2 position is flanked by the acyl group and the methyl group, which could present some steric hindrance. The C6 position is only adjacent to the acyl group. Therefore, lithiation might preferentially occur at the C6 position. Following lithiation, the resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position.

Halogenation of the aryl moiety of this compound is an example of electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the methyl and acyl groups, as discussed in section 3.3.1. Therefore, halogenation is expected to occur primarily at the positions activated by the methyl group and least deactivated by the acyl group, namely positions C5 and C6.

Studies on the halogenation of similar 4-aryl-4-oxobutyric acids have shown that nuclear halogenation can be achieved in the presence of an excess of aluminum chloride, which acts as a "swamping catalyst". acs.org This method involves the complexation of the carbonyl groups with AlCl₃, which enhances the deactivating effect of the acyl substituent and directs halogenation to the meta position. For this compound, this would further favor substitution at position C5.

Research on the bromination of 3'-methylacetophenone, a structurally related compound, indicates that bromination with reagents like N-bromosuccinimide (NBS) can be selective. uwindsor.ca The outcome of such reactions on this compound would likely yield a mixture of halogenated isomers, with the major products being 5-halo and 6-halo derivatives. The precise distribution of products would depend on the specific halogenating agent and reaction conditions employed.

Derivatization Strategies and Heterocyclic Compound Synthesis from 4 3 Methylphenyl 4 Oxobutyric Acid

Formation of Nitrogen-Containing Heterocycles

The presence of the γ-keto acid moiety in 4-(3-methylphenyl)-4-oxobutyric acid is particularly amenable to cyclization reactions with nitrogen-containing nucleophiles, leading to the formation of various heterocyclic systems.

Pyridazinone Synthesis and Modifications

The reaction of γ-keto acids with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyridazinones. For instance, the cyclization of 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid, a compound structurally related to the title compound, with hydrazine hydrate (B1144303) in boiling ethanol (B145695) yields the corresponding 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone in good yield. raco.cat This reaction proceeds through the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization with the carboxylic acid moiety.

Once formed, the pyridazinone ring can undergo several modifications. These modifications are crucial for developing a library of derivatives with diverse structures. Key transformations include:

Condensation with Aldehydes: In the presence of a base like sodium ethoxide, the active methylene (B1212753) group at the C-4 position of the dihydropyridazinone can condense with aromatic aldehydes to afford 4-substituted benzyl (B1604629) pyridazinones. researchgate.net

Dehydrogenation: Treatment with a bromine/acetic acid mixture can dehydrogenate the dihydropyridazinone ring to yield the corresponding aromatic pyridazinone. researchgate.net

N-Alkylation and N-Aminomethylation: The nitrogen atom of the pyridazinone ring can be functionalized. For example, reaction with formaldehyde (B43269) can produce an N-hydroxymethyl derivative, and subsequent reaction with secondary amines can lead to N-dialkylaminomethyl derivatives (Mannich reaction). researchgate.net

Reaction with Electrophiles: The pyridazinone can be converted to a 3-chloropyridazine (B74176) derivative by heating with phosphorus oxychloride. This chloro derivative is a versatile intermediate for further nucleophilic substitution reactions. researchgate.net

Table 1: Examples of Pyridazinone Synthesis and Modification

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid | Hydrazine hydrate, Ethanol | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Cyclization |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Aromatic aldehydes, Sodium ethoxide | 4-Substituted benzyl pyridazinones | Condensation |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Bromine, Acetic acid | 6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Dehydrogenation |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Formaldehyde, Secondary amine | N-dialkylaminomethyl pyridazinone | Mannich Reaction |

Quinoxalone and Thiazole Ring Formation

The versatility of β-aroylacrylic acids, which can be derived from γ-keto acids, extends to the synthesis of other important heterocyclic systems. Although direct synthesis from this compound is not detailed, the reactivity of its unsaturated analogue, 4-(4-methoxy-3-methylphenyl)-4-oxobutenoic acid, provides strong evidence for analogous transformations.

Quinoxalone Synthesis: The reaction of 4-(4-methoxy-3-methylphenyl)-4-oxobutenoic acid with o-phenylenediamine (B120857) leads to the formation of a quinoxalone derivative. ias.ac.in This reaction involves the initial formation of an enamine or imine, followed by cyclization and dehydration to form the stable heterocyclic ring.

Thiazole Ring Formation: Thiazole derivatives can be synthesized from the same β-aroylacrylic acid by reaction with thiourea (B124793) derivatives. ias.ac.inekb.eg This heterocyclization yields 4-hydroxy-1,3-thiazole compounds. ias.ac.in The reaction proceeds by the addition of the sulfur nucleophile to the α,β-unsaturated system, followed by cyclization involving the nitrogen atom and the carbonyl group.

Oxadiazole and Thiadiazole Derivative Chemistry

While direct synthesis from this compound is not explicitly described in the provided context, general synthetic strategies for oxadiazoles (B1248032) and thiadiazoles can be applied to its derivatives. These syntheses typically start from carboxylic acid derivatives, such as acid hydrazides.

1,3,4-Oxadiazole Synthesis: A common route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines. nih.gov An acid hydrazide derived from this compound could be reacted with another carboxylic acid (or its derivative) and then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring. nih.gov

1,3,4-Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles often proceeds from thiosemicarbazide (B42300) or its derivatives. nih.gov The acid hydrazide of the title compound could be converted to a thiosemicarbazide, which can then be cyclized under acidic conditions to yield a 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov Alternatively, reaction of an acid hydrazide with carbon disulfide can also lead to thiadiazole derivatives. sbq.org.br

Carbon-Carbon Bond Forming Reactions

The carbonyl group and the adjacent methylene group in derivatives of this compound are key sites for carbon-carbon bond formation, enabling chain extension and the construction of more complex molecular architectures.

Michael Addition Pathways and Scope

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org In the context of derivatives of this compound, this reaction can be applied to α,β-unsaturated systems synthesized from them. For example, the pyridazinone derivative, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, can act as a Michael donor. In the presence of a base like potassium ethoxide, it can add to Michael acceptors such as 1,3-diphenyl-2-propen-1-one (chalcone), resulting in the formation of a new carbon-carbon bond at the C-4 position of the pyridazinone ring. researchgate.net This demonstrates that the heterocyclic derivatives of the title compound can be used as nucleophiles in conjugate addition reactions, expanding their synthetic utility. researchgate.net

Wittig and Related Olefination Reactions

The ketone functionality of this compound is a prime target for olefination reactions, which convert a carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to transform aldehydes or ketones into alkenes. wikipedia.org The reaction of this compound (or its ester) with a phosphonium ylide, such as methylenetriphenylphosphorane, would replace the carbonyl oxygen with a methylene group, forming an alkene. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used (stabilized or unstabilized). wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The HWE reaction with stabilized phosphonate carbanions generally provides excellent E-selectivity for the resulting alkene. organic-chemistry.org This reaction would also be applicable to the keto group of this compound, providing a reliable method for the stereoselective synthesis of alkenes. wikipedia.orgnrochemistry.com

Table 2: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Substrate Derivative | Reagent(s) | Key Transformation |

|---|---|---|---|

| Michael Addition | Pyridazinone derivative | α,β-Unsaturated ketone (e.g., Chalcone), Base | Formation of a C-C bond at the β-carbon of the acceptor |

| Wittig Reaction | This compound | Phosphonium ylide (e.g., Ph3P=CH2) | Conversion of the ketone C=O to a C=C double bond |

| Horner-Wadsworth-Emmons Reaction | This compound | Phosphonate carbanion | Stereoselective (typically E) formation of a C=C double bond |

Aldol (B89426) and Condensation Reactions

The presence of enolizable protons on the carbon atom alpha to the ketone carbonyl in this compound facilitates its participation in aldol and other condensation reactions. These reactions are fundamental in carbon-carbon bond formation and provide a direct route to more complex molecular structures.

Under basic conditions, the methylene group adjacent to the ketone can be deprotonated to form an enolate. This enolate is a potent nucleophile that can attack various electrophiles, most notably the carbonyl carbon of aldehydes and ketones. The initial product of this reaction is a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone.

A common application of this reactivity is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base. For instance, the reaction of this compound with aromatic aldehydes can lead to the formation of α,β-unsaturated keto acids. These products are valuable intermediates in the synthesis of various heterocyclic systems.

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Base Catalyst | Product |

| This compound | Benzaldehyde | Piperidine/Acetic Acid | 4-(3-Methylphenyl)-2-(phenylmethylidene)-4-oxobutanoic acid |

| This compound | 4-Methoxybenzaldehyde | Pyrrolidine | 2-((4-Methoxyphenyl)methylidene)-4-(3-methylphenyl)-4-oxobutanoic acid |

| This compound | 4-Nitrobenzaldehyde | Triethylamine | 4-(3-Methylphenyl)-2-((4-nitrophenyl)methylidene)-4-oxobutanoic acid |

This table presents plausible products from Knoevenagel condensation reactions based on the general reactivity of active methylene compounds.

Furthermore, the reaction of this compound with hydrazine and its derivatives is a well-established method for the synthesis of pyridazinone heterocycles. The initial condensation occurs between the ketone carbonyl and one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization involving the carboxylic acid moiety to form the stable six-membered pyridazinone ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydrazine hydrate | Reflux in ethanol | 6-(3-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one |

| This compound | Phenylhydrazine (B124118) | Acetic acid, heat | 6-(3-Methylphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one |

This table illustrates the expected pyridazinone products from the reaction of this compound with hydrazine derivatives, based on established synthetic protocols for analogous 4-aryl-4-oxobutanoic acids.

Complex Molecular Architecture Construction

The structural framework of this compound serves as a valuable starting point for the construction of more intricate and diverse molecular architectures. Its derivatization can lead to the generation of compound libraries for screening purposes or the synthesis of complex polycyclic systems with potential biological activities.

In the field of medicinal chemistry and drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new lead compounds. This compound is an attractive scaffold for library synthesis due to its two distinct functional groups, which can be orthogonally modified.

The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and acid chlorides, allowing for the introduction of a wide range of substituents. Similarly, the ketone functionality can be transformed into alcohols, alkenes, or serve as a point for further condensation reactions. This dual reactivity enables the creation of a large number of derivatives from a single starting scaffold.

For example, a combinatorial library could be synthesized by first creating a series of amide derivatives of this compound with a diverse set of primary and secondary amines. Subsequently, the ketone functionality of each amide derivative could be reacted with a panel of different aldehydes in a Knoevenagel condensation to introduce further diversity.

| Scaffold | Derivatization at Carboxyl Group (R1) | Derivatization at α-Methylene (R2) |

| This compound | -NH-CH₂-Ph | =CH-Ph |

| This compound | -NH-Cyclohexyl | =CH-(4-OCH₃-Ph) |

| This compound | -Morpholin-4-yl | =CH-(4-NO₂-Ph) |

This table provides a conceptual overview of how the this compound scaffold can be derivatized at two different positions to generate a library of compounds.

The structure of this compound is amenable to intramolecular cyclization reactions, providing a pathway to various polycyclic systems. A prominent example is the intramolecular Friedel-Crafts acylation. In the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, the carboxylic acid can be activated to form an acylium ion. This electrophile can then attack the electron-rich aromatic ring to form a new six-membered ring, leading to the formation of a tetralone derivative.

The regioselectivity of this cyclization is directed by the position of the methyl group on the phenyl ring. In the case of this compound, the cyclization can occur at either the C2 or C6 position of the aromatic ring relative to the butyric acid chain. Steric hindrance from the methyl group at the 3-position would likely favor cyclization at the C6 position, leading to the formation of 7-methyl-3,4-dihydronaphthalen-1(2H)-one.

| Reactant | Reagent | Product |

| This compound | Polyphosphoric Acid (PPA) | 7-Methyl-3,4-dihydronaphthalen-1(2H)-one |

| This compound | Sulfuric Acid | 7-Methyl-3,4-dihydronaphthalen-1(2H)-one |

This table outlines the expected product from the intramolecular Friedel-Crafts acylation of this compound.

Furthermore, the tetralone product of this cyclization can serve as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons or heterocyclic systems through subsequent reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Methylphenyl 4 Oxobutyric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is used to determine the connectivity of atoms and can provide insights into the stereochemistry and conformation of a molecule. For 4-(3-Methylphenyl)-4-oxobutyric acid, a full suite of NMR experiments, including high-resolution ¹H and ¹³C NMR, as well as two-dimensional techniques, would be employed for a comprehensive structural assignment.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the aliphatic protons of the butyric acid chain, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic region would likely show a complex splitting pattern due to the meta-substitution. The methylene (B1212753) protons of the butyric acid chain adjacent to the carbonyl group and the carboxylic acid would appear as distinct triplets, assuming coupling to each other. The methyl protons would appear as a singlet. The carboxylic acid proton is often a broad singlet and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0-12.0 | ~178 | broad singlet |

| Ketone (C=O) | - | ~200 | - |

| Aromatic CH (ortho to C=O) | 7.8-8.0 | ~130-138 | multiplet |

| Aromatic CH (other) | 7.2-7.5 | ~125-135 | multiplet |

| Methylene (-CH₂-C=O) | ~3.2 | ~35 | triplet |

| Methylene (-CH₂-COOH) | ~2.8 | ~28 | triplet |

| Methyl (-CH₃) | ~2.4 | ~21 | singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments is essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons in the butyric acid chain. It would also reveal the coupling network among the protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations from the methylene protons adjacent to the ketone to the ketonic carbonyl carbon and to aromatic carbons, and from the methyl protons to the aromatic carbons to which the methyl group is attached.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a material.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also be used to elucidate its structure by analyzing the fragmentation patterns of the molecule.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of the molecule, and thus its molecular formula. For this compound, with a molecular formula of C₁₁H₁₂O₃, the expected exact mass would be calculated and compared to the experimentally measured value. An agreement within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Interactive Data Table: Molecular Formula and Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Monoisotopic Mass | 192.07864 Da |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. mdpi.com

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical positive-ion mode MS/MS experiment. The fragmentation would likely be initiated by cleavage of the bonds within the butyric acid chain and the bond connecting the acyl group to the aromatic ring.

Predicted Fragmentation Pathways:

Loss of water (H₂O): A common fragmentation pathway for carboxylic acids is the loss of a water molecule from the protonated molecular ion.

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the carboxylic acid group is another expected fragmentation.

Cleavage of the butyric acid chain: Fragmentation of the C-C bonds in the butyric acid chain would lead to a series of smaller fragment ions.

Formation of an acylium ion: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group could result in the formation of a stable 3-methylbenzoyl acylium ion. This would be a very characteristic fragment.

Interactive Data Table: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

| 175 | [M+H - H₂O]⁺ |

| 147 | [M+H - COOH]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ (3-methylbenzoyl acylium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the tolyl group) |

Note: These are predicted fragmentation pathways and the actual observed fragments and their relative intensities would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Methods

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The presence of both a carboxylic acid and a ketone functional group makes the molecule polar and non-volatile. mdpi.com At the high temperatures required for GC analysis, such compounds are prone to thermal degradation, such as decarboxylation, and may exhibit poor chromatographic performance, including peak tailing due to interactions with the stationary phase. mdpi.comjfda-online.com To overcome these limitations, chemical derivatization is an essential sample preparation step to increase volatility and thermal stability. nih.govresearchgate.net

For keto acids like this compound, a two-step derivatization process is widely adopted to ensure stable and reproducible results. nih.govyoutube.com

Oximation: The first step targets the ketone carbonyl group. It is reacted with an oximation agent, most commonly methoxyamine hydrochloride (MeOx). nih.govyoutube.com This reaction converts the keto group into a methoxime. This is a critical step because it "locks" the carbonyl group, preventing keto-enol tautomerism which could otherwise lead to the formation of multiple derivative products and complicate the resulting chromatogram. youtube.com

Silylation: The second step targets the acidic proton of the carboxylic acid group and any other active hydrogens. Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. youtube.comchemcoplus.co.jp This conversion of the carboxylic acid to a TMS ester significantly reduces the molecule's polarity and masks the hydrogen-bonding capabilities of the carboxyl group, thereby increasing its volatility. youtube.comchemcoplus.co.jp The resulting TMS derivatives are more thermally stable and exhibit improved chromatographic behavior. nih.gov

This sequential oximation-silylation procedure generates a derivative that is sufficiently volatile and stable for reliable GC-MS analysis, allowing for accurate quantification and mass spectral identification. nih.gov

| Step | Functional Group Targeted | Typical Reagent | Purpose | Resulting Group |

|---|---|---|---|---|

| 1. Oximation | Ketone (C=O) | Methoxyamine hydrochloride (MeOx) | Prevents tautomerism, stabilizes the keto group. youtube.com | Methoxime |

| 2. Silylation | Carboxylic Acid (-COOH) | MSTFA or BSTFA | Increases volatility, reduces polarity, improves thermal stability. youtube.comchemcoplus.co.jp | Trimethylsilyl (TMS) Ester |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The spectrum is dominated by absorptions corresponding to the carboxylic acid and aromatic ketone moieties.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyric acid chain are observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. pressbooks.pub

C=O Stretch (Carbonyl): This region is particularly informative. Two distinct C=O stretching bands are anticipated. The aromatic ketone carbonyl stretch is expected around 1685-1690 cm⁻¹ due to conjugation with the phenyl ring, which lowers the frequency compared to a saturated ketone. pressbooks.pub The carboxylic acid carbonyl stretch typically appears at a higher frequency, in the range of 1700-1725 cm⁻¹. In the solid state, this band is often broad due to the influence of hydrogen bonding. pressbooks.pubpressbooks.pub

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations result in one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching and in-plane O-H bending of the carboxylic acid group contribute to bands in the 1200-1440 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic Chain | C-H Stretch | 2850-2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Aromatic Ketone | C=O Stretch | 1685-1690 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1200-1440 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for characterizing the molecular "fingerprint." While polar groups like carbonyls can be weak in Raman spectra, non-polar bonds and symmetric vibrations often produce strong signals.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Modes: Strong signals corresponding to the C=C stretching and ring breathing modes of the substituted benzene (B151609) ring are expected, typically in the 1580-1610 cm⁻¹ and around 1000 cm⁻¹ regions, respectively. These are often more intense in Raman than in FTIR.

Carbonyl Stretches: The C=O stretches of both the ketone and carboxylic acid are also observable, though their intensities can vary. ias.ac.in The conjugated ketone C=O band may appear as a relatively strong signal. scite.ai

Aliphatic C-H Bending and Stretching: The CH₂ groups of the butyric acid chain will produce signals corresponding to bending (around 1450 cm⁻¹) and stretching (2850-2960 cm⁻¹) modes.

Skeletal Vibrations: The complex region below 1400 cm⁻¹ contains numerous bands from C-C stretching and C-C-O bending modes, which contribute to the unique fingerprint of the molecule, allowing for differentiation from structurally similar compounds. rsc.org

Together, FTIR and Raman spectroscopy provide a comprehensive vibrational profile, enabling unambiguous functional group identification and structural confirmation. rsc.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A single-crystal X-ray diffraction study of this compound would yield its absolute molecular structure. The analysis would precisely define the spatial relationship between the 3-methylphenyl group and the oxobutyric acid side chain.

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements of all covalent bonds, such as the C=O and C-O bonds of the carboxylic acid, the C=O of the ketone, and the bonds within the aromatic ring. pressbooks.pub X-ray studies on similar compounds have shown that in the carboxylate anion, the two carbon-oxygen bonds become identical in length, intermediate between a single and double bond. pressbooks.pub

Conformation: The dihedral angles defining the orientation of the phenyl ring relative to the ketone and the conformation of the flexible butyric acid chain would be established.

Intermolecular Interactions: Crucially, this technique reveals how molecules pack in the crystal lattice. For carboxylic acids, the most prominent interaction is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. pressbooks.pubacs.org This R²₂(8) hydrogen-bonding motif is a highly predictable and stable supramolecular synthon.

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| C=O (Carboxylic Acid) | ~1.20 | libretexts.org |

| C-O (Carboxylic Acid) | ~1.34 | libretexts.org |

| C=O (Ketone) | ~1.22 | |

| C-C (Aromatic) | ~1.39 | |

| C-C (Aliphatic) | ~1.54 |

Crystallographic Studies on Polymorphism and Co-crystallization

The study of crystal packing can extend to polymorphism and co-crystallization, which are critical in fields like pharmaceuticals and materials science.

Polymorphism: This phenomenon describes the ability of a compound to exist in two or more different crystal structures. These polymorphs can have different physical properties. For this compound, polymorphism could arise from different packing arrangements of the hydrogen-bonded dimers or from different conformations (e.g., rotations along the C-C single bonds) of the molecule being "frozen" into the crystal lattice. acs.org

Co-crystallization: Co-crystals are multi-component solids where a primary molecule (the active pharmaceutical ingredient, or API) and a coformer are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. nih.govtbzmed.ac.ir The carboxylic acid group is an excellent hydrogen bond donor and acceptor, making this compound a strong candidate for forming co-crystals. rsc.orgnih.gov It could, for example, form co-crystals with other molecules containing complementary functional groups like amides or pyridines. researchgate.net The formation of a co-crystal versus a salt in such cases can often be predicted by the difference in pKa values (ΔpKa) between the acidic and basic components. tbzmed.ac.irresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 3 Methylphenyl 4 Oxobutyric Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a molecule like 4-(3-Methylphenyl)-4-oxobutyric acid, a common approach involves using functionals such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. biointerfaceresearch.com

Electronic structure analysis focuses on the distribution of electrons within the molecule. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. kfupm.edu.sa Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. kfupm.edu.sanih.gov A smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized over the electron-rich methylphenyl ring, while the LUMO is often centered on the carbonyl and carboxylic acid groups, which are more electron-deficient. This distribution dictates the sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map further visualizes this, with red areas (negative potential) indicating regions prone to electrophilic attack (like the carbonyl oxygen) and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. kfupm.edu.saresearchgate.net

Table 1: Representative Frontier Molecular Orbital Properties (DFT/B3LYP) Note: These are illustrative values typical for similar aromatic keto-acids and serve as an example of computational output.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.87 | Indicates chemical reactivity and electronic transition energy. A larger gap implies greater stability. |

The flexibility of the butyric acid chain in this compound allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for converting between them. This is typically done by performing a Potential Energy Surface (PES) scan, where key dihedral angles are systematically rotated, and the energy is calculated at each step.

For this molecule, critical rotations would be around the C-C bonds of the aliphatic chain and the C-C bond connecting the benzoyl group to the chain. The results generate an energy landscape that maps out local energy minima (stable conformers) and transition states (energy maxima connecting minima). The global minimum represents the most probable conformation of an isolated molecule. These studies are essential as the molecule's conformation can significantly influence its physical properties and biological activity.

Table 2: Illustrative Relative Energies of Hypothetical Conformers Note: Energies are relative to the most stable conformer (Global Minimum). Data is representative of what a conformational search would yield.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conf-1 | Global Minimum (e.g., extended chain) | 0.00 | 75.1 |

| Conf-2 | Local Minimum (e.g., folded structure) | 1.15 | 14.5 |

| Conf-3 | Local Minimum (e.g., different phenyl ring orientation) | 2.50 | 10.4 |

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). Comparing calculated shifts with experimental data helps in the precise assignment of signals. chemrxiv.orgfrontiersin.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy. These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, O-H stretch, C-H bends). chegg.com Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra.

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). arxiv.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. researchgate.net For this compound, key transitions would include π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group.

Table 3: Predicted Spectroscopic Data (Illustrative) Note: This table presents hypothetical but realistic predicted values for the target molecule based on computational methods.

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Description |

|---|---|---|---|

| ¹H NMR | δ (ppm) | 10.5-12.0 | Carboxylic acid proton (-COOH) |

| δ (ppm) | 2.35 | Methyl group protons (-CH₃) | |

| ¹³C NMR | δ (ppm) | ~198 | Ketone carbonyl carbon (C=O) |

| δ (ppm) | ~178 | Carboxylic acid carbon (C=O) | |

| IR | Wavenumber (cm⁻¹) | ~1710 | Carboxylic acid C=O stretch |

| Wavenumber (cm⁻¹) | ~1685 | Aryl ketone C=O stretch | |

| UV-Vis | λmax (nm) | ~255 | π→π* transition of the aromatic system |

| λmax (nm) | ~330 | n→π* transition of the carbonyl group |

Molecular Dynamics Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD uses classical mechanics and force fields to simulate the motions of atoms and molecules over time, providing a "movie" of molecular behavior.

If this compound is being investigated for potential biological activity, molecular docking and MD simulations are used to model its interaction with a target protein or receptor. nih.gov

Molecular Docking: This computational technique predicts the preferred binding orientation (pose) of the ligand when it interacts with a receptor's binding site. Docking algorithms score different poses based on factors like electrostatic and van der Waals interactions, predicting a binding affinity or score. scienceopen.com This helps identify key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues (e.g., Arginine, Lysine) in the receptor, or hydrophobic interactions involving the methylphenyl ring.

MD Simulations of the Complex: Following docking, an MD simulation of the ligand-receptor complex can be run. This simulation assesses the stability of the predicted binding pose over time. It can reveal whether the initial interactions are maintained, whether water molecules play a role in mediating the binding, and how the ligand and receptor mutually adjust their conformations upon binding.

Table 4: Example Molecular Docking Results with a Hypothetical Kinase Receptor Note: This data is purely illustrative to demonstrate the output of a ligand-receptor modeling study.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.2 | Predicted binding energy; more negative values indicate stronger binding. |

| Key Interactions | Hydrogen Bond | Carboxylic acid O with Lysine-76 backbone N |

| Hydrophobic Interaction | Methylphenyl ring with Leucine-128 side chain | |

| RMSD of Ligand (Å) | 1.8 | Root Mean Square Deviation during a 50 ns MD simulation, indicating the stability of the binding pose. |

Reaction Mechanism Modeling

Modeling the reaction mechanisms of organic transformations provides deep insights into the molecular pathways, energetics, and factors controlling chemical selectivity. For a compound like this compound, computational modeling could elucidate the intricacies of its formation, typically via Friedel-Crafts acylation, or its subsequent reactions. Such studies would involve mapping the potential energy surface to identify reactants, products, intermediates, and transition states. smu.edu

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational reaction modeling, allowing for the determination of activation energies which govern reaction rates. For the Friedel-Crafts acylation leading to this compound, theoretical calculations would be essential to pinpoint the geometry and energy of the transition state for the electrophilic aromatic substitution step. This would involve modeling the interaction of the acylating agent with the m-xylene (B151644) ring and the subsequent C-C bond formation. While general principles of such analyses are well-established, specific quantitative data, such as activation energy barriers or the precise structure of the transition state for this compound, are absent from the current body of scientific literature.

Catalysis Mechanism Simulations

The Friedel-Crafts reaction is almost invariably catalyzed, often by Lewis acids like aluminum chloride (AlCl₃). wikipedia.orghandwiki.org Computational simulations of the catalytic mechanism would aim to understand the role of the catalyst in activating the electrophile (succinic anhydride) and stabilizing intermediates. DFT studies on similar acylation reactions have shown that the catalyst can significantly influence the reaction pathway and the rate-determining step. nih.govresearchgate.net For instance, simulations could model the coordination of AlCl₃ to the anhydride (B1165640), the formation of the reactive acylium ion, and its interaction with the toluene (B28343) substrate. Unfortunately, no specific simulation data or mechanistic models have been published for the catalyzed synthesis of this compound.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Drug Scaffold Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. The dual reactivity of 4-(3-Methylphenyl)-4-oxobutyric acid allows it to serve as a crucial starting material for various heterocyclic systems. The ketone can react with nucleophiles, while the carboxylic acid can undergo condensation or other transformations, often in a sequential or one-pot manner to build the heterocyclic ring.